2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-ketoesters and guanidine derivatives under acidic or basic conditions.
Substitution Reactions: Introduction of the amino and methyl groups on the pyrimidine ring can be done using selective substitution reactions.
Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with 3,4-dimethoxyphenylacetic acid under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the oxo group on the pyrimidine ring can yield hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and acetamide groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methyl-6-oxopyrimidine: A simpler pyrimidine derivative with similar structural features.
N-(3,4-dimethoxyphenyl)acetamide: A related acetamide derivative with different biological activities.
Uniqueness
2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-9-6-14(21)19(15(16)17-9)8-13(20)18-10-4-5-11(22-2)12(7-10)23-3/h4-7H,8H2,1-3H3,(H2,16,17)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROUNMOAUUXSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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